molecular formula C7H9ClN2O2 B2805741 4-(4-chloro-1H-pyrazol-1-yl)oxolan-3-ol CAS No. 1881147-69-8

4-(4-chloro-1H-pyrazol-1-yl)oxolan-3-ol

Cat. No. B2805741
M. Wt: 188.61
InChI Key: NZRYVZUVFKTVCP-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . In a study, excellent catalytic activities for the oxidation of catechol to o-quinone were obtained .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Selective Formation of Pyrazoles : Research has demonstrated the ability to selectively form pyrazole derivatives through reactions involving substituted hydrazines, highlighting the versatility of pyrazole compounds in synthesis (Mikhed’kina et al., 2009).
  • Oxidative Reactions : A study reported the use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an effective oxidizing agent for converting trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, showcasing the compound's utility in oxidative transformations (Zolfigol et al., 2006).

Structural Characterization and Properties

  • Hydrogen-bonded Chains : Studies on hydrogen-bonded chains in pyrazole derivatives have revealed significant insights into their crystal structure and molecular interactions, contributing to the understanding of their chemical behavior (Trilleras et al., 2005).
  • Conformational Studies : Another research focused on the synthesis, conformational studies, and natural bond orbital (NBO) analysis of specific pyrazole derivatives, providing detailed information on their molecular structure and electronic properties (Channar et al., 2019).

Applications in Material Science and Pharmacology

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating the potential pharmaceutical applications of these compounds (Hafez et al., 2016).
  • Fungicidal Activity : The preparation of pyrazolyl oxadiazoles (thiadiazoles) as potential fungicides showed significant activity against rice sheath blight, indicating their potential use in agricultural applications (Chen et al., 2000).

Theoretical and Computational Studies

  • Molecular Docking and Quantum Chemical Calculations : Computational studies on pyrazole derivatives have been conducted to understand their molecular structure, electronic properties, and potential biological effects, utilizing techniques like molecular docking and quantum chemical calculations (Viji et al., 2020).

Future Directions

The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives . This study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .

properties

IUPAC Name

4-(4-chloropyrazol-1-yl)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c8-5-1-9-10(2-5)6-3-12-4-7(6)11/h1-2,6-7,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRYVZUVFKTVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-1H-pyrazol-1-yl)oxolan-3-ol

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